Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-[4-(methoxycarbonyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C14H18ClNO5 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photo-methylation and Methoxylation Studies
- UV-irradiation of similar methyl compounds in methanol leads to different methylation positions and methoxylation via excimer or chlorine atoms, as demonstrated by Sugiyama et al. (1981) in their study on methyl 2-pyridinecarboxylate in methanol (Sugiyama et al., 1981).
Synthesis of Pyrrolidine Derivatives
- An abnormal reaction product was formed in the reaction of methyl (Е)-3-(methoxycarbonyl)methylimino-2,2-dimethylpropanoate with an enolate, resulting in a specific pyrrolidine derivative, as found by Valiullina et al. (2017) (Valiullina et al., 2017).
One-Pot Synthesis and Catalysis
- Galenko et al. (2015) demonstrated a one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates using a relay catalytic cascade reaction, which is relevant to the synthesis of similar methyl compounds (Galenko et al., 2015).
Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids Synthesis
- Bencková and Krutošíková (1997) synthesized derivatives of Pyrrolo[2′,3′:4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids, starting with a similar 5-Methoxycarbonyl compound (Bencková & Krutošíková, 1997).
Development of Fluoroionophores
- Hong et al. (2012) developed fluoroionophores from diamine-salicylaldehyde (DS) derivatives, a process relevant to understanding interactions involving methoxycarbonyl groups (Hong et al., 2012).
Asymmetric Cyclization Studies
- Yamamoto and Tsuji (1982) performed asymmetric cyclizations of similar methyl compounds, providing insights into the catalytic behaviors of these types of molecules (Yamamoto & Tsuji, 1982).
Properties
IUPAC Name |
methyl (2S,4S)-4-(4-methoxycarbonylphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5.ClH/c1-18-13(16)9-3-5-10(6-4-9)20-11-7-12(15-8-11)14(17)19-2;/h3-6,11-12,15H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPAHEFWIUZDBNY-FXMYHANSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)OC2=CC=C(C=C2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H](CN1)OC2=CC=C(C=C2)C(=O)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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